molecular formula C26H25N3O4S B11421571 methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate

methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate

Cat. No.: B11421571
M. Wt: 475.6 g/mol
InChI Key: ZTXAQTUEIJEAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate features a structurally intricate scaffold combining a tetrahydro-β-carboline (pyrido[3,4-b]indole) core, a thiophene-2-carboxylate moiety, and substituents including a methoxy group and a para-tolyl aromatic ring.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

methyl 3-[[6-methoxy-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C26H25N3O4S/c1-15-4-6-16(7-5-15)23-22-18(19-14-17(32-2)8-9-20(19)27-22)10-12-29(23)26(31)28-21-11-13-34-24(21)25(30)33-3/h4-9,11,13-14,23,27H,10,12H2,1-3H3,(H,28,31)

InChI Key

ZTXAQTUEIJEAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=C(SC=C4)C(=O)OC)C5=C(N3)C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and pH levels to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds.

Scientific Research Applications

Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Tetrahydro-β-Carboline Derivatives

  • Target Compound: The pyrido[3,4-b]indole core is a hallmark of tetrahydro-β-carbolines, which are known for conformational rigidity and bioactivity (e.g., enzyme inhibition, receptor modulation) .
  • Methyl-2-Allyl-1-(2,4-Dichlorophenyl)-Tetrahydro-1H-Pyrido[3,4-b]indole-3-Carboxylate (): Shares the tetrahydro-β-carboline core but differs in substituents: allyl and dichlorophenyl groups vs. the target’s p-tolyl and methoxy groups.

Thiophene-Containing Analogs

  • Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-Tetrahydropyridine-3-Carboxylate (): Features a tetrahydropyridine-thiophene hybrid but lacks the pyridoindole core. Melting Point (159–152°C) is lower than tetrahydro-β-carboline derivatives (e.g., 227–230°C in ), suggesting weaker crystal packing in non-rigid systems .
Substituent Effects on Physicochemical Properties
Property Target Compound (Inferred) Compound (Chromen-4-One Derivative) Compound (Dichlorophenyl Analog)
Key Substituents p-Tolyl, methoxy, thiophene-2-carboxylate 5-Fluoro-3-(3-fluorophenyl), chromen-4-one 2,4-Dichlorophenyl, allyl
Molecular Weight ~500–600 (estimated) 560.2 g/mol Not reported
Melting Point Likely >200°C (cf. ) 227–230°C Not reported
Lipophilicity Moderate (p-tolyl enhances logP) High (fluorinated aromatic rings) High (chlorine atoms)
  • Methoxy Group : Present in the target and ’s compound, contributing to solubility via polar interactions. In NMR, methoxy protons resonate at δ ~3.8–4.0 ppm .
  • Fluorine/Chlorine Substituents : ’s fluorinated compound and ’s dichlorophenyl analog exhibit higher electronegativity, affecting binding affinity in biological systems compared to the target’s p-tolyl group .

Biological Activity

Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyridoindoles and thiophene derivatives. Its chemical structure is characterized by the presence of a methoxy group, a p-tolyl substituent, and a carboxamido functional group. The synthesis typically involves multi-step reactions starting from readily available precursors through methods such as Pictet-Spengler condensation and subsequent functionalization.

Antiproliferative Effects

Research indicates that derivatives of pyridoindoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.

Table 1: Summary of Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Caspase activation
Compound BK562 (Leukemia)15PCNA downregulation
Compound CA549 (Lung)12Induction of apoptosis

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : Induces apoptosis by activating caspases involved in the apoptotic pathway.
  • Cell Cycle Arrest : Alters the expression levels of proteins such as cyclins and CDKs leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Increases ROS levels resulting in oxidative stress that can trigger cell death.

Case Studies

A notable study evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM over a 48-hour period. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells.

Another investigation focused on its neuroprotective properties against oxidative stress-induced neuronal cell death. The compound demonstrated the ability to reduce neuronal apoptosis by modulating antioxidant enzyme activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.